molecular formula C21H24N2O3 B2551511 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide CAS No. 954652-76-7

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide

Cat. No.: B2551511
CAS No.: 954652-76-7
M. Wt: 352.434
InChI Key: IYSWWGXTAHKPQV-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Characterizations

  • Discovery and Synthesis of Kinase Inhibitors : The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors showcases a methodology that could be applied to the synthesis and functionalization of related compounds, potentially including N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide (Schroeder et al., 2009).
  • Enantioselective Synthesis : The enantioselective synthesis of piperidines from (S)-methylpyroglutamate presents a methodology that could be relevant for the stereoselective synthesis or modification of the compound , focusing on achieving specific stereochemistry important for biological activity (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Characterizations

  • Opioid Receptor Antagonists : The pharmacological characterization of novel κ-opioid receptor (KOR) antagonists, including studies on affinity, selectivity, and in vivo effects, offers insights into receptor-ligand interactions and the potential for discovering new therapeutic agents. Such studies could inform research on the interactions of this compound with various receptor systems (Grimwood et al., 2011).

Analytical Characterizations

  • Analytical Techniques for Synthetic Cathinones : The identification and analytical characterization of nine synthetic cathinone derivatives provide a framework for the analytical methodologies that could be applied to similar compounds, including this compound. These methodologies encompass ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, critical for the qualitative and quantitative analysis of novel synthetic compounds (Liu et al., 2017).

Mechanism of Action

If the compound is a drug, its mechanism of action would be studied. This often involves complex biochemical assays and may require knowledge of the target protein or enzyme .

Safety and Hazards

The compound’s toxicity and environmental impact would be assessed. This often involves both in vitro tests and animal studies .

Future Directions

This could involve improving the compound’s synthesis, studying its reactivity, or developing new applications. If the compound is a drug, future work could involve clinical trials .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-10-8-18(9-11-19)23-15-17(13-21(23)25)14-22-20(24)12-7-16-5-3-2-4-6-16/h2-6,8-11,17H,7,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSWWGXTAHKPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.